molecular formula C10H8N2O4 B178844 Methyl 2,4-dihydroxyquinazoline-7-carboxylate CAS No. 174074-88-5

Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Cat. No.: B178844
CAS No.: 174074-88-5
M. Wt: 220.18 g/mol
InChI Key: CZKCZHGGECJJMQ-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxyquinazoline-7-carboxylate is a quinazoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with hydroxyl groups at positions 2 and 4, and a carboxylate ester group at position 7. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxyquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,4-dihydroxyquinazoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.

    Medicine: Research is ongoing to explore its use as a lead compound in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4-dihydroxyquinazoline-7-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl groups and the carboxylate ester group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar ring structure but lacking the hydroxyl and carboxylate ester groups.

    2,4-Dihydroxyquinazoline: A derivative with hydroxyl groups but without the carboxylate ester group.

    Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: A closely related compound with similar functional groups.

Uniqueness

Methyl 2,4-dihydroxyquinazoline-7-carboxylate is unique due to the presence of both hydroxyl groups and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinazoline derivatives, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2,4-dihydroxyquinazoline-7-carboxylate (MDQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of MDQ, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The synthesis of MDQ typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the condensation of appropriate amino acids with ortho-substituted aromatic aldehydes followed by methylation and carboxylation steps .

Biological Activities

MDQ exhibits a range of biological activities that have been documented in various studies:

  • Antimicrobial Activity : MDQ has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicated that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties : Recent research has highlighted the potential of MDQ as an anticancer agent. In a study involving various cancer cell lines (e.g., MCF-7, A549), MDQ demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
  • Anti-inflammatory Effects : MDQ has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of MDQ:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of MDQ against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that MDQ exhibited significant antibacterial activity, with MIC values ranging from 8 to 32 µg/mL, indicating its potential as a novel antimicrobial agent .
  • Evaluation Against Cancer Cell Lines : In another study, MDQ was tested against a panel of cancer cell lines including breast (MCF-7) and lung (A549) cancers. The compound showed selective cytotoxicity with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies revealed that MDQ induced apoptosis via mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and depolarization of mitochondrial membranes .
  • Anti-inflammatory Mechanism : A recent investigation into MDQ's anti-inflammatory effects demonstrated that it significantly reduced tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages. This suggests that MDQ may serve as a therapeutic candidate for inflammatory conditions such as rheumatoid arthritis .

Table 1: Summary of Biological Activities of this compound

Biological ActivityTest System/ModelResultReference
AntimicrobialBacterial strainsMIC: 8-32 µg/mL
AnticancerMCF-7, A549 cell linesIC50: 15 µM (MCF-7), 20 µM (A549)
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-α production

Properties

IUPAC Name

methyl 2,4-dioxo-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCZHGGECJJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615186
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174074-88-5
Record name Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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